molecular formula C24H23BrN2O3S B11362477 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide

Cat. No.: B11362477
M. Wt: 499.4 g/mol
InChI Key: JPJYAFRXFAUFFC-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide is a complex organic compound with a unique structure that includes a brominated dibenzo-thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide typically involves multiple steps. The starting material is often a dibenzo-thiazin derivative, which undergoes bromination to introduce the bromine atom at the 9th position. This is followed by oxidation to form the dioxido group. The final step involves the acylation of the dibenzo-thiazin derivative with N-(4-phenyl-2-butanyl)acetamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazin ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide involves its interaction with specific molecular targets. The brominated thiazin ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar structure but lacks the N-(4-phenyl-2-butanyl)acetamide moiety.

    9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Another related compound with a different functional group.

Uniqueness

The uniqueness of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23BrN2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H23BrN2O3S/c1-17(11-12-18-7-3-2-4-8-18)26-24(28)16-27-22-14-13-19(25)15-21(22)20-9-5-6-10-23(20)31(27,29)30/h2-10,13-15,17H,11-12,16H2,1H3,(H,26,28)

InChI Key

JPJYAFRXFAUFFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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